N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Overview
Description
N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a complex organic compound with the molecular formula C27H28N2O4. This compound is known for its unique structural properties, which include a benzylcarbamoyl group, a methoxyphenyl group, and an oxane ring. These features make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves multiple steps, typically starting with the preparation of the benzylcarbamoyl and methoxyphenyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide can be compared with other similar compounds, such as:
N-[4-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide: This compound has a similar benzylcarbamoyl group but differs in the presence of additional methoxy groups on the benzene ring.
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide: This compound features a fluorine atom, which can significantly alter its chemical properties and reactivity.
N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide:
Properties
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-13-9-22(10-14-24)27(15-17-33-18-16-27)26(31)29-23-11-7-21(8-12-23)25(30)28-19-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSEVDHCTWTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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